methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate
Description
Methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate is a synthetic organic compound characterized by a fused furanoindazole core substituted with a trifluoromethyl group, linked via a phenyl-carbonyamino bridge to a methyl benzoate moiety.
Properties
Molecular Formula |
C25H18F3N3O4 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
methyl 2-[[4-[3-(trifluoromethyl)-4,5-dihydrofuro[2,3-g]indazol-1-yl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C25H18F3N3O4/c1-34-24(33)16-4-2-3-5-19(16)29-23(32)14-6-8-15(9-7-14)31-21-17-12-13-35-20(17)11-10-18(21)22(30-31)25(26,27)28/h2-9,12-13H,10-11H2,1H3,(H,29,32) |
InChI Key |
KIMIZXAQQIJDHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C4=C(CCC5=C4C=CO5)C(=N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furano-Indazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furano-indazole structure.
Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzoate: The final step involves coupling the furano-indazole intermediate with methyl 2-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins or enzymes, while the furano-indazole moiety may facilitate interactions with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The compound shares key functional motifs with sulfonylurea herbicides, such as:
- Methyl benzoate ester : Enhances bioavailability and acts as a prodrug in agrochemicals.
- Trifluoromethyl group: Improves resistance to metabolic degradation compared to non-fluorinated analogs.
Table 1: Structural Comparison with Sulfonylurea Herbicides
Spectroscopic and Analytical Data
While direct data for the target compound is unavailable, analogs like metsulfuron-methyl are characterized using NMR and UV spectroscopy. For example:
Research Findings and Hypotheses
- Hypothesized Activity: The compound’s structure suggests ALS inhibition, but its furanoindazole core may confer resistance to common herbicide-resistant weed mutations.
- Comparative Efficacy : Triazine-based herbicides (e.g., metsulfuron-methyl) exhibit IC₅₀ values in the nM range for ALS inhibition. The target compound’s efficacy remains unverified but could differ due to its unique core .
- Environmental Impact: Fluorinated herbicides often exhibit longer environmental persistence. The trifluoromethyl group may raise concerns about bioaccumulation compared to non-fluorinated analogs.
Q & A
Basic: What are the key steps for synthesizing methyl 2-({4-[3-(trifluoromethyl)-4,5-dihydro-1H-furano[2,3-g]indazolyl]phenyl}carbonylamino)benzoate?
Answer:
Synthesis involves multi-step coupling reactions. A plausible route includes:
Indazole Core Formation : Cyclization of substituted hydrazines with ketones under acidic conditions (e.g., using sodium metabisulfite as a catalyst, as in ).
Trifluoromethyl Introduction : Electrophilic substitution or nucleophilic fluorination at the indazole’s 3-position (analogous to trifluoromethylpyridine synthesis in ).
Amide Coupling : React the indazole-phenyl intermediate with methyl 2-aminobenzoate using carbodiimide coupling agents (e.g., EDCI/HOBt).
Purification : Recrystallization from chloroform/petroleum ether (1:2 v/v) to isolate the product (as in ).
Key Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers characterize the compound’s purity and structural identity?
Answer:
Use a multi-technique approach:
- Melting Point : Compare observed values (e.g., 287.5–293.5°C for analogous trifluoromethyl compounds in ).
- Spectroscopy :
- NMR : Analyze H (aromatic protons at δ 7.2–8.5 ppm) and F NMR (CF signal at δ -60 to -65 ppm).
- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) stretches.
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]) and fragmentation patterns.
Table 1 : Example Characterization Data for Analogous Compounds
| Property | Value (Example) | Source |
|---|---|---|
| Melting Point | 287.5–293.5°C | |
| F NMR Shift | -63.2 ppm | |
| HPLC Purity | ≥95% |
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data?
Answer:
Contradictions often arise from assay variability or impurities. Mitigate via:
Standardized Assays : Use ’s split-plot randomized block design to control variables (e.g., dose, solvent, cell lines).
Purity Reassessment : Re-analyze batches via LC-MS to detect degradation products (e.g., hydrolyzed esters).
Dose-Response Curves : Compare EC values across studies using nonlinear regression models.
Mechanistic Profiling : Employ molecular docking (e.g., AutoDock Vina) to validate target binding hypotheses against theoretical frameworks ( ) .
Advanced: What methodologies assess the compound’s environmental fate and ecological risks?
Abiotic Stability :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products.
Biotic Transformation :
- Soil Microcosms : Measure half-life under aerobic/anaerobic conditions.
Ecotoxicity :
- Algal Growth Inhibition (OECD 201): Assess EC in Chlorella vulgaris.
- Daphnia Acute Toxicity (OECD 202): 48-h immobilization assay.
Table 2 : Example Environmental Parameters for Analogous Compounds
| Parameter | Value (Example) | Source |
|---|---|---|
| Hydrolysis Half-life | 14 days (pH 7) | |
| Photolytic Degradation | 30% after 72 h |
Advanced: How to computationally predict the compound’s reactivity and metabolite pathways?
Answer:
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl groups prone to nucleophilic attack).
Metabolite Prediction : Use software (e.g., Meteor Nexus) to simulate Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) transformations.
Docking Studies : Align with ’s theoretical frameworks by targeting enzymes (e.g., CYP450 isoforms) implicated in metabolism .
Basic: What are critical considerations for solubility optimization in in vitro assays?
Answer:
- Vehicle Selection : Test DMSO (≤0.1% v/v) or cyclodextrin complexes (e.g., β-CD) for aqueous solubility enhancement.
- pH Adjustment : Use phosphate buffers (pH 6–8) to stabilize the carboxylate moiety.
- Co-solvents : Ethanol or PEG 400 (up to 5% v/v) for lipophilic formulations (analogous to ’s benzoate derivatives) .
Advanced: How to evaluate metabolic stability in hepatic systems?
Answer:
Liver Microsomes : Incubate compound (1–10 µM) with NADPH-supplemented human microsomes (37°C, 60 min).
Kinetic Analysis : Quantify parent compound depletion via LC-MS/MS; calculate intrinsic clearance (CL).
Metabolite ID : Use HRMS to detect hydroxylated or demethylated products (refer to ’s nitrogen-atmosphere protocols for oxidation-prone intermediates) .
Advanced: What experimental designs address discrepancies in thermal stability data?
Answer:
Controlled TGA/DSC : Analyze decomposition onset temperatures under inert vs. oxidative atmospheres.
Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; compare with room-temperature controls.
Statistical Analysis : Apply ANOVA to assess batch-to-batch variability (as in ’s split-plot design) .
Basic: What spectroscopic techniques differentiate regioisomers during synthesis?
Answer:
- NOESY NMR : Detect spatial proximity between indazole protons and the trifluoromethyl group.
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (analogous to ’s benzoate derivatives).
- IR Spectroscopy : Identify unique vibrational modes (e.g., furano C-O-C stretch at ~1250 cm) .
Advanced: How to integrate ecological risk assessment with human health studies?
Answer:
Read-Across Models : Use data from structurally related pesticides ( ) to estimate toxicity thresholds.
Probabilistic Risk Assessment : Combine NOAELs (no-observed-adverse-effect levels) with exposure models (e.g., Monte Carlo simulations).
Multi-Trophic Assays : Test effects on soil microbes (OECD 216), plants (OECD 208), and mammalian cells (ISO 10993-5) to align with ’s ecosystem-level framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
